Cas no 26244-73-5 (1,4-Oxazepin-5(2H)-one,3,4-dihydro-7-methyl-)
26244-73-5 structure
Product Name:1,4-Oxazepin-5(2H)-one,3,4-dihydro-7-methyl-
CAS-nummer:26244-73-5
MF:C6H9NO2
MW:127.141161680222
CID:287286
PubChem ID:11970430
Update Time:2025-04-19
1,4-Oxazepin-5(2H)-one,3,4-dihydro-7-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4-Oxazepin-5(2H)-one,3,4-dihydro-7-methyl-
- 3,4-DIHYDRO-7-METHYL-1,4-OXAZEPIN-5(2H)-ONE
- 7-methyl-3,4-dihydro-2H-1,4-oxazepin-5-one
- 7-methyl-3,4-dihydro-1,4-oxazepin-5(2H)-one
- NS00050149
- 26244-73-5
- 7-Methyl-2,3-dihydro-1,4-oxazepin-5-ol
- AKOS006358340
- EINECS 247-534-2
- DTXSID60949108
-
- Inchi: 1S/C6H9NO2/c1-5-4-6(8)7-2-3-9-5/h4H,2-3H2,1H3,(H,7,8)
- InChI-sleutel: LQOSMNPESNBCQK-UHFFFAOYSA-N
- LACHT: O1C(C)=CC(NCC1)=O
Berekende eigenschappen
- Exacte massa: 127.06337
- Monoisotopische massa: 127.063329
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 0
- Complexiteit: 151
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 38.3
- XLogP3: -0.1
Experimentele eigenschappen
- Dichtheid: 1.068
- Kookpunt: 290.9°Cat760mmHg
- Vlampunt: 129.8°C
- Brekindex: 1.457
- PSA: 38.33
1,4-Oxazepin-5(2H)-one,3,4-dihydro-7-methyl- Gerelateerde literatuur
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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